molecular formula C9H11FN2 B13118135 (R)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine

(R)-Cyclopropyl(6-fluoropyridin-2-yl)methanamine

Cat. No.: B13118135
M. Wt: 166.20 g/mol
InChI Key: LBCZCZXODDPNRU-SECBINFHSA-N
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Description

®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine is a chiral amine compound featuring a cyclopropyl group attached to a methanamine moiety, with a fluoropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

    Cyclopropylation: The synthesis begins with the formation of the cyclopropyl group. This can be achieved through a Simmons-Smith reaction, where a diazomethane derivative reacts with an alkene in the presence of a zinc-copper couple.

    Fluoropyridine Introduction: The 6-fluoropyridine ring can be introduced via a nucleophilic aromatic substitution reaction. A suitable precursor, such as 2-chloropyridine, can be reacted with a fluoride source under basic conditions.

    Methanamine Formation: The final step involves the introduction of the methanamine group. This can be achieved through reductive amination, where an aldehyde or ketone precursor is reacted with ammonia or an amine in the presence of a reducing agent like sodium cyanoborohydride.

Industrial Production Methods

In an industrial setting, the synthesis of ®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine would involve optimizing these steps for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, and employing chiral catalysts or resolution techniques to ensure the desired enantiomer is obtained.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming imines or nitriles under strong oxidizing conditions.

    Reduction: Reduction reactions can convert the fluoropyridine ring to a more saturated system or reduce the imine intermediates back to amines.

    Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide for strong oxidation.

    Reduction: Sodium borohydride or lithium aluminum hydride for reducing imines or nitriles.

    Substitution: Sodium hydride or potassium tert-butoxide as bases for nucleophilic substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, ®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine serves as a building block for the synthesis of more complex molecules

Biology

The compound’s chiral nature and functional groups make it a candidate for studying enzyme interactions and receptor binding in biological systems. It can be used to probe the activity of enzymes that metabolize amines or interact with pyridine derivatives.

Medicine

In medicinal chemistry, ®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine is explored for its potential as a pharmacophore in drug design. Its structure can be modified to develop new therapeutic agents targeting specific biological pathways.

Industry

In the chemical industry, this compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its reactivity and functional groups make it versatile for various applications.

Mechanism of Action

The mechanism by which ®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine exerts its effects depends on its interaction with molecular targets. The cyclopropyl group can enhance binding affinity to certain receptors, while the fluoropyridine ring can participate in hydrogen bonding and π-π interactions. The methanamine group can form covalent bonds with active site residues in enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    ®-Cyclopropyl(4-fluorophenyl)methanamine: Similar structure but with a phenyl ring instead of a pyridine ring.

    ®-Cyclopropyl(6-chloropyridin-2-yl)methanamine: Similar structure but with a chlorine atom instead of a fluorine atom.

    ®-Cyclopropyl(2-pyridyl)methanamine: Lacks the fluorine atom, affecting its reactivity and binding properties.

Uniqueness

®-Cyclopropyl(6-fluoropyridin-2-yl)methanamine is unique due to the presence of both a cyclopropyl group and a fluoropyridine ring. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry. The fluorine atom enhances metabolic stability and binding affinity, while the cyclopropyl group provides rigidity and steric effects that can influence molecular interactions.

Properties

Molecular Formula

C9H11FN2

Molecular Weight

166.20 g/mol

IUPAC Name

(R)-cyclopropyl-(6-fluoropyridin-2-yl)methanamine

InChI

InChI=1S/C9H11FN2/c10-8-3-1-2-7(12-8)9(11)6-4-5-6/h1-3,6,9H,4-5,11H2/t9-/m1/s1

InChI Key

LBCZCZXODDPNRU-SECBINFHSA-N

Isomeric SMILES

C1CC1[C@H](C2=NC(=CC=C2)F)N

Canonical SMILES

C1CC1C(C2=NC(=CC=C2)F)N

Origin of Product

United States

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